![molecular formula C13H30O3Sn B14667458 Butyltris[(propan-2-yl)oxy]stannane CAS No. 40542-28-7](/img/structure/B14667458.png)
Butyltris[(propan-2-yl)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltris[(propan-2-yl)oxy]stannane is an organotin compound with the molecular formula C13H30O3Sn. It is a chemical compound that features a tin atom bonded to three isopropoxy groups and one butyl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyltris[(propan-2-yl)oxy]stannane can be synthesized through the reaction of butyltrichlorotin with sodium isopropoxide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as isopropanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Butyltris[(propan-2-yl)oxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The isopropoxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituents used.
Scientific Research Applications
Butyltris[(propan-2-yl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of butyltris[(propan-2-yl)oxy]stannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating reactions such as catalysis and bond formation. The pathways involved include coordination chemistry and organometallic mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Butyltrichlorotin
- Butyltin tris-2-ethylhexoate
- Butyltri-i-propoxystannan
Uniqueness
Butyltris[(propan-2-yl)oxy]stannane is unique due to its specific combination of butyl and isopropoxy groups, which confer distinct reactivity and properties compared to other organotin compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
CAS No. |
40542-28-7 |
|---|---|
Molecular Formula |
C13H30O3Sn |
Molecular Weight |
353.09 g/mol |
IUPAC Name |
butyl-tri(propan-2-yloxy)stannane |
InChI |
InChI=1S/C4H9.3C3H7O.Sn/c1-3-4-2;3*1-3(2)4;/h1,3-4H2,2H3;3*3H,1-2H3;/q;3*-1;+3 |
InChI Key |
VEGRTTZOXYUSTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](OC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)
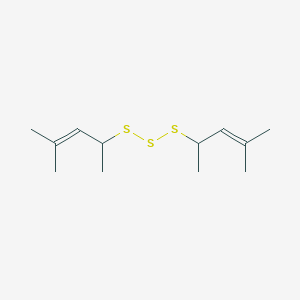
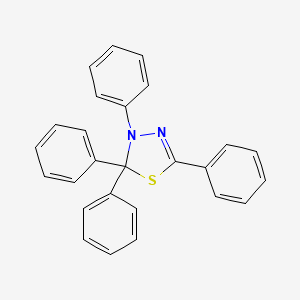
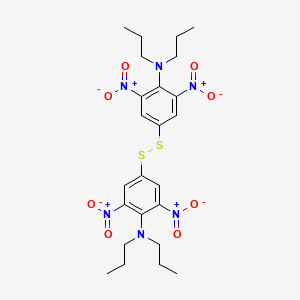
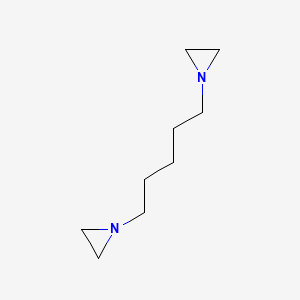
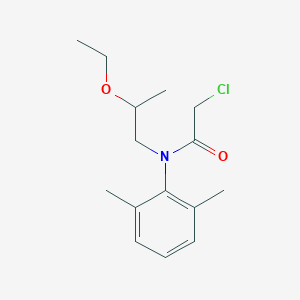
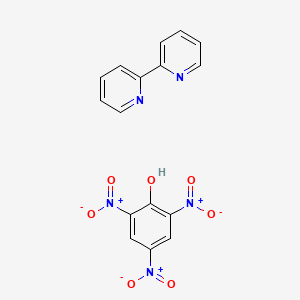

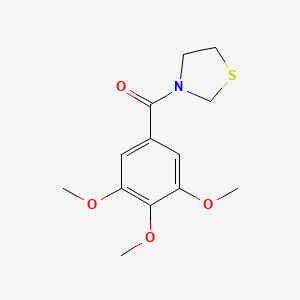
![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
